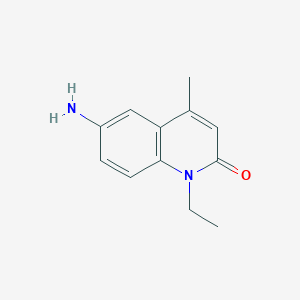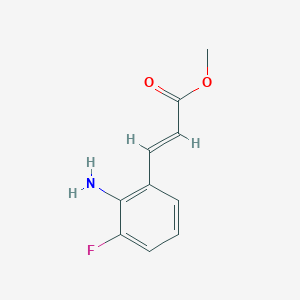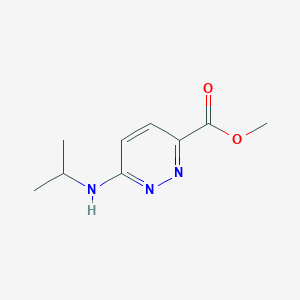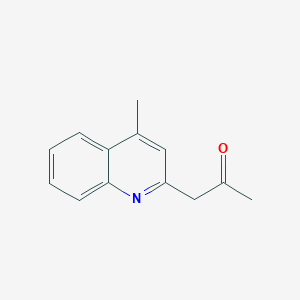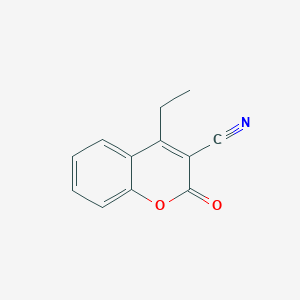
4-ethyl-2-oxo-2H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-2-oxo-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-ethyl-2-oxo-2H-chromene-3-carbonitrile can be synthesized through a one-pot green synthesis method. This involves reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication (ultrasonic bath of 40 KHz and probe of 20 KHz) . The reaction is carried out in the presence of various catalysts such as piperidine, sodium ethoxide in ethanol, acetic acid, and ammonium acetate in benzene, among others .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-ethyl-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-ethyl-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-ethyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of microbial cells by interfering with their metabolic pathways . The compound’s antioxidant activity is due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparaison Avec Des Composés Similaires
4-ethyl-2-oxo-2H-chromene-3-carbonitrile can be compared with other similar compounds such as:
4-methyl-2-oxo-2H-chromene-3-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.
2-oxo-2H-chromene-3-carbonitrile: Lacks the ethyl group, making it less hydrophobic.
4-oxo-4H-chromene-3-carbonitrile: Contains a keto group at the fourth position, altering its reactivity and biological activity.
The uniqueness of this compound lies in its ethyl group, which can influence its hydrophobicity and interaction with biological targets, potentially enhancing its biological activities .
Propriétés
Formule moléculaire |
C12H9NO2 |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
4-ethyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H9NO2/c1-2-8-9-5-3-4-6-11(9)15-12(14)10(8)7-13/h3-6H,2H2,1H3 |
Clé InChI |
MEXDLKPPFQVZQB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=O)OC2=CC=CC=C21)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


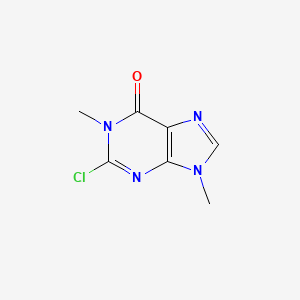
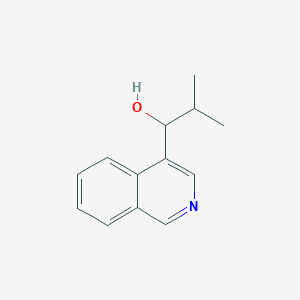
![4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11900196.png)
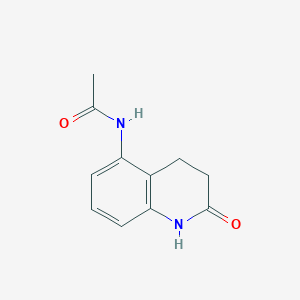
![2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11900210.png)
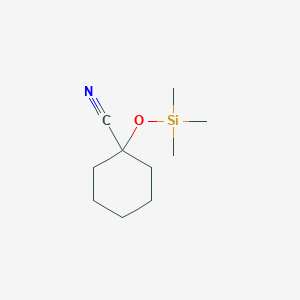

![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900234.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)
